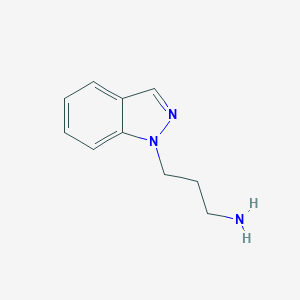

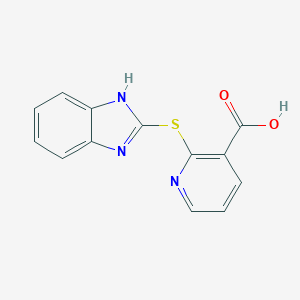

3-(1H-indazol-1-yl)propan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(1H-indazol-1-yl)propan-1-amine” is an organic compound that belongs to the class of compounds known as 3-alkylindoles . It carries an alkyl chain at the 3-position . This compound is categorized as a heterocyclic organic compound .

Synthesis Analysis

The synthesis of imidazole-containing compounds, such as “3-(1H-indazol-1-yl)propan-1-amine”, has been a topic of interest in recent research . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .

Molecular Structure Analysis

The molecular structure of “3-(1H-indazol-1-yl)propan-1-amine” is represented by the empirical formula C10H13N3 . The molecular weight of this compound is 142.24 . The InChI code for this compound is 1S/C10H13N3/c11-6-3-7-13-10-5-2-1-4-9 (10)8-12-13/h1-2,4-5,8H,3,6-7,11H2 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(1H-indazol-1-yl)propan-1-amine” include a molecular weight of 142.24 and a density of 1.129g/cm3 . The boiling point of this compound is 398ºC at 760 mmHg .

Applications De Recherche Scientifique

Antiproliferative Activity

Indazole derivatives, including 3-amino-1H-indazole-1-carboxamides, have shown interesting antiproliferative activity. They inhibit cell growth of various neoplastic cell lines at low concentrations, causing a block in the G0–G1 phase of the cell cycle .

Antitumor Activity

The 1H-indazole-3-amine structure is an effective hinge-binding fragment in certain compounds like Linifanib, which binds with the hinge region of tyrosine kinase. This interaction is important for antitumor activity .

Antibacterial and Antimycobacterial

Derivatives of 1,3-diazole, which include indazole compounds, exhibit antibacterial and antimycobacterial activities as reported in various studies .

Anti-inflammatory and Analgesic

Some indole derivatives with an indazole moiety have demonstrated anti-inflammatory and analgesic activities comparable to known drugs like indomethacin and celecoxib .

Antifungal

Indazole-containing compounds have been evaluated for their in vitro anti-Candida activity against clinical isolates resistant to common treatments .

Safety and Hazards

Orientations Futures

Imidazole-containing compounds, such as “3-(1H-indazol-1-yl)propan-1-amine”, have been recognized for their broad range of chemical and biological properties . This makes them promising candidates for the development of new drugs . Therefore, future research may focus on exploring the therapeutic potential of these compounds and developing efficient synthetic routes for their production .

Propriétés

IUPAC Name |

3-indazol-1-ylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c11-6-3-7-13-10-5-2-1-4-9(10)8-12-13/h1-2,4-5,8H,3,6-7,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGWLKJMMXIXRQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN2CCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474787 |

Source

|

| Record name | 3-(1H-indazol-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-indazol-1-yl)propan-1-amine | |

CAS RN |

933744-08-2 |

Source

|

| Record name | 3-(1H-indazol-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-1,3,3-trimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indole;perchlorate](/img/structure/B183846.png)